molecular formula C16H14BrNO3 B4238248 2-(4-Bromoanilino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

2-(4-Bromoanilino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Cat. No.: B4238248
M. Wt: 348.19 g/mol
InChI Key: ZWLGQPPPFWCZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromoanilino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a chemical compound with a complex structure that includes a bromophenyl group and a benzodioxin moiety

Preparation Methods

The synthesis of 2-(4-Bromoanilino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide to produce the final compound .

Chemical Reactions Analysis

2-(4-Bromoanilino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Bromoanilino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromoanilino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, it inhibits cholinesterase enzymes, thereby increasing the levels of acetylcholine in the brain. This helps in alleviating the symptoms of Alzheimer’s by improving neurotransmission .

Comparison with Similar Compounds

Similar compounds to 2-(4-Bromoanilino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone include other benzodioxin derivatives and bromophenyl compounds. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-bromoanilino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c17-12-2-4-13(5-3-12)18-10-14(19)11-1-6-15-16(9-11)21-8-7-20-15/h1-6,9,18H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLGQPPPFWCZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CNC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromoanilino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(4-Bromoanilino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-(4-Bromoanilino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-(4-Bromoanilino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-(4-Bromoanilino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-(4-Bromoanilino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.